4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride
CAS No.: 1236255-42-7
Cat. No.: VC2926756
Molecular Formula: C9H16ClN3O2
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236255-42-7 |
|---|---|
| Molecular Formula | C9H16ClN3O2 |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 4-(pyrrolidine-2-carbonyl)piperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3O2.ClH/c13-8-6-12(5-4-11-8)9(14)7-2-1-3-10-7;/h7,10H,1-6H2,(H,11,13);1H |
| Standard InChI Key | YGZOWOWRUZPHGA-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C(=O)N2CCNC(=O)C2.Cl |
| Canonical SMILES | C1CC(NC1)C(=O)N2CCNC(=O)C2.Cl |
Introduction
Chemical Identity and Physical Properties
4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride is a crystalline compound characterized by its distinctive molecular structure featuring both pyrrolidine and piperazinone rings connected through a carbonyl linkage. The compound's chemical identity is defined by several key parameters that facilitate its identification and characterization in research settings.
Basic Chemical Parameters
The fundamental chemical parameters of 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride provide essential information for researchers working with this compound. These parameters include standard identifiers and physical properties that distinguish it from other chemical entities.
| Parameter | Value |
|---|---|
| CAS Number | 1236255-42-7 |
| Molecular Formula | C₉H₁₆ClN₃O₂ |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 4-(pyrrolidine-2-carbonyl)piperazin-2-one;hydrochloride |
| Physical State | Crystalline solid |
| Usage Category | Research chemical (not for human or veterinary use) |
The compound contains three nitrogen atoms, two oxygen atoms, and one chlorine atom, contributing to its unique chemical behavior and potential biological interactions. The hydrochloride salt form enhances its solubility characteristics compared to the free base form, making it more suitable for various experimental applications.
Structural Characteristics
The molecular structure of 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride features distinctive functional groups that contribute to its chemical reactivity and potential biological activity. The compound contains a pyrrolidine ring connected to a piperazinone ring through a carbonyl linkage, creating a complex heterocyclic system.
The structural representation can be described in various formats to facilitate computational analysis and database searching:
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C9H15N3O2.ClH/c13-8-6-12(5-4-11-8)9(14)7-2-1-3-10-7;/h7,10H,1-6H2,(H,11,13);1H |
| Standard InChIKey | YGZOWOWRUZPHGA-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C(=O)N2CCNC(=O)C2.Cl |
| Canonical SMILES | C1CC(NC1)C(=O)N2CCNC(=O)C2.Cl |
| PubChem Compound ID | 56831892 |
These structural characteristics determine the compound's chemical behavior, stability, and potential interactions with biological systems. The presence of multiple nitrogen atoms and carbonyl groups provides potential hydrogen bonding sites that may influence its solubility profile and interactions with biological targets.
Synthesis Methodologies
The synthesis of 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride involves specific chemical procedures that require careful execution under controlled conditions. Understanding these synthetic routes is essential for researchers seeking to produce this compound for experimental purposes.
Advanced Synthesis Considerations
For compounds with similar structural features, such as heteroarylcarboxylic acid derivatives, specific reaction conditions have been documented that may be applicable to the synthesis of 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride. These include:
Acid Halogenation
Converting carboxylic acid precursors to acid halides using reagents such as thionyl chloride or oxalyl chloride represents a crucial step in the synthesis of many heterocyclic compounds. This activation facilitates subsequent coupling reactions .
The reaction typically proceeds under the following conditions:
-
Temperature range: 0°C to 45°C (preferably 10°C to 30°C)
-
Reaction time: 3-4 hours
-
Reagent ratio: 1.3 moles of acid halogenating agent per mole of starting material
Amide Coupling
The coupling reaction between the activated acid and the amine component often requires:
-
Presence of a base (e.g., pyridine, triethylamine)
-
Carefully controlled temperature (-60°C to 30°C, preferably -25°C to 0°C)
-
Appropriate reaction solvents that don't interfere with the coupling process
Purification and Crystallization
Final product isolation typically involves:
-
Crystallization from appropriate solvent systems
-
Filtration and washing steps to remove impurities
-
Characterization using analytical techniques to confirm structure and purity
These methodological approaches provide a framework for researchers seeking to synthesize 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride or related compounds for research purposes.
Research Applications and Biological Relevance
The structural features of 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride suggest potential applications in various research domains, particularly in pharmaceutical and biochemical investigations.
Structure-Activity Relationship Considerations
The structural elements present in 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride—specifically the combination of pyrrolidine and piperazinone rings—warrant attention in structure-activity relationship (SAR) studies. Related research has demonstrated that:
-
Modifications to the pyrrolidinyl portion can affect binding affinity to various receptors
-
The piperazinone ring provides opportunities for further functionalization to optimize biological activity
-
The carbonyl linkage between these moieties influences the compound's conformational properties and interaction potential
These considerations make 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride a potentially valuable building block or lead compound in medicinal chemistry research programs focusing on heterocyclic compounds.
Biochemical Research Applications
Beyond potential pharmaceutical applications, 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride may serve as a useful tool in fundamental biochemical research. Compounds with similar structural features have been employed in:
-
Receptor binding assays to probe structure-function relationships
-
Investigations of signal transduction pathways
-
Development of chemical probes for biological systems
-
Studies exploring novel synthetic methodologies for heterocyclic compounds
The compound's distinctive structure makes it potentially valuable in these research contexts, though specific studies utilizing 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride would need to be conducted to fully elucidate its utility in these areas.
Analytical Characterization Methods
Proper identification and characterization of 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride are essential for ensuring research quality and reproducibility. Various analytical techniques can be employed to confirm the identity, purity, and structural features of this compound.
Spectroscopic Analysis
Spectroscopic methods provide crucial information about the compound's molecular structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR would show characteristic signals for the pyrrolidine and piperazinone rings
-
¹³C-NMR would confirm the presence of carbonyl groups and other carbon environments
-
-
Infrared (IR) Spectroscopy
-
Would reveal characteristic absorption bands for N-H, C=O, and other functional groups
-
-
Mass Spectrometry (MS)
-
Provides molecular weight confirmation and fragmentation pattern analysis
-
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of synthesized 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride:
-
High-Performance Liquid Chromatography (HPLC)
-
Offers quantitative purity assessment
-
Can detect and quantify potential synthesis by-products or impurities
-
-
Thin-Layer Chromatography (TLC)
-
Provides a rapid method for monitoring reaction progress
-
Helps identify optimal conditions for compound purification
-
These analytical approaches collectively ensure that researchers are working with properly characterized material when using 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride in their studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume